molecular formula C16H22N2O B2638986 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2310083-87-3

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Cat. No.: B2638986
CAS No.: 2310083-87-3
M. Wt: 258.365
InChI Key: WTZPPIJLZBIZTC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a cyclopentylacetamide scaffold, a structure present in compounds studied for their biological activity , which is linked via a methylene group to a 6-cyclopropylpyridin-3-yl (nicotinic) ring system . The specific stereoelectronic properties imparted by the cyclopentyl and cyclopropyl groups make this molecule a valuable scaffold for investigating structure-activity relationships. While the specific biological profile of this exact compound is still being explored, its structure suggests potential as a key intermediate or candidate for developing modulators of various biological pathways. Research into similar acetamide derivatives has shown their relevance in the development of novel therapeutics, particularly as modulators of the Integrated Stress Response (ISR) pathway . The ISR is a central cellular signaling network common to all eukaryotes, and its dysregulation is linked to pathological conditions such as neurodegeneration, metabolic diseases, and cancer . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers working in early drug discovery, particularly in areas of kinase signaling, cellular stress, and metabolic disorders, may find this high-purity compound especially useful for in vitro biochemical and cell-based assays.

Properties

IUPAC Name

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(9-12-3-1-2-4-12)18-11-13-5-8-15(17-10-13)14-6-7-14/h5,8,10,12,14H,1-4,6-7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPPIJLZBIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it can be used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to N-(2-hydroxypyridin-3-yl)acetamide (Catalog of Pyridine Compounds, p. 24 ), a simpler pyridine-acetamide derivative with a hydroxyl substituent.

Property 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide N-(2-Hydroxypyridin-3-yl)acetamide
Molecular Weight ~318.4 g/mol (estimated) ~166.2 g/mol
Substituents Cyclopentyl, cyclopropyl Hydroxyl
Lipophilicity (LogP) Higher (cyclopentyl/cyclopropyl enhance hydrophobicity) Lower (hydroxyl increases polarity)
Synthetic Complexity High (multiple steric constraints) Low (simple substitution)
Potential Applications CNS-targeting agents (lipophilicity-driven) Antimicrobial or solubility-driven uses

Mechanistic and Crystallographic Insights

  • Cyclopropyl vs.
  • Crystallographic Analysis : SHELX-based refinements of similar compounds reveal that bulky substituents like cyclopentyl groups influence crystal packing and stability. For example, cyclopropyl-pyridine derivatives often exhibit tighter molecular packing due to van der Waals interactions, whereas hydroxylated analogs form hydrogen-bonded networks .
  • Biological Activity : Lipophilic groups (e.g., cyclopentyl) may enhance blood-brain barrier penetration, making the compound a candidate for neuropharmacology. In contrast, polar analogs like N-(2-hydroxypyridin-3-yl)acetamide are more suited for aqueous environments, such as enzyme-active sites .

Research Findings and Methodological Considerations

Structural Elucidation Techniques

  • SHELX Refinement : The compound’s stereochemistry and bond lengths could be resolved using SHELXL, which is optimized for small-molecule crystallography .
  • ORTEP-3 Visualization : Molecular graphics software like ORTEP-3 enables precise rendering of the cyclopropane-pyridine torsion angles, critical for understanding steric interactions .

Hypothetical Pharmacokinetic Profiles

  • Solubility Challenges : High lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation or co-solvents.

Biological Activity

2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an acetamide, with a cyclopropylpyridine moiety contributing to its unique chemical characteristics. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}
PropertyValue
Molecular Weight248.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP3.5

The precise mechanism by which 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological systems, potentially modulating pathways related to neurotransmission or cellular signaling.

Potential Targets

  • Sodium Channels : The compound may act as an inhibitor of sodium channels, similar to other pyridine derivatives.
  • Calcium Channels : It could also influence calcium channel activity, which plays a critical role in various physiological processes.

Pharmacological Studies

Research has indicated that 2-cyclopentyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide exhibits several pharmacological activities:

  • Antinociceptive Effects : Studies have shown that the compound can reduce pain responses in animal models, suggesting potential use in pain management therapies.
  • Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory conditions.

Case Studies

A notable study involved the administration of varying doses of the compound in a rodent model to evaluate its analgesic properties. The results demonstrated a significant reduction in pain perception compared to control groups, highlighting its potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeReference
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamideAntinociceptive
Pyridyl amide T-type calcium channel antagonistsCalcium Channel Inhibition
Other Pyridine DerivativesVariousGeneral Literature

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